Tsugafolin
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Overview
Description
Tsugafolin is a natural plant phenotype regulator that belongs to the class of terpenoids. It was first isolated from the Japanese tree species, the long white fir. Its chemical structure is represented by the molecular formula C19H22O6. This compound has the function of inhibiting plant growth and can regulate the development and morphology of plants. Studies have shown that it can inhibit the elongation of plant stems and promote the growth of roots, thus affecting the overall morphological structure of plants .
Mechanism of Action
Target of Action
Tsugafolin, also known as Atuzaginstat , is a compound that has been under investigation in clinical trials for Alzheimer’s Disease . It has also been identified as a dehydroflavone with weak anti-HIV activity . .
Mode of Action
As a dehydroflavone, it may interact with its targets in a manner similar to other flavonoids, which are known to interact with a variety of enzymes, receptors, and cell signaling pathways . .
Biochemical Pathways
They are known to have antioxidant, anti-inflammatory, and anti-cancer properties, and can modulate cell signaling pathways
Pharmacokinetics
These properties are crucial in determining the bioavailability of a drug, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect
Result of Action
As a dehydroflavone with weak anti-hiv activity, it may have some effect on the replication of the hiv virus
Action Environment
It is known that environmental factors such as temperature, light, humidity, and soil fertility can affect the production of secondary metabolites in plants As this compound is a plant-derived compound, its production and efficacy may be influenced by these environmental factors
Biochemical Analysis
Cellular Effects
Tsugafolin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In HIV-infected cells, this compound inhibits viral replication by targeting the reverse transcriptase enzyme. This inhibition leads to a decrease in viral load and an improvement in cell function. Furthermore, this compound has been observed to modulate gene expression related to immune response and inflammation, potentially enhancing the host’s ability to combat viral infections .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly HIV reverse transcriptase. By binding to the enzyme’s active site, this compound inhibits its activity, preventing the conversion of viral RNA into DNA. This inhibition disrupts the viral replication cycle, reducing the overall viral load. Additionally, this compound may influence other cellular enzymes and proteins, contributing to its overall antiviral effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound maintains its anti-HIV activity for several weeks, with a gradual decrease in potency. These findings suggest that this compound’s stability and efficacy need to be considered when designing experiments and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits weak anti-HIV activity without significant cytotoxicity. At higher doses, this compound may cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating the need for careful dosage optimization in therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. This compound’s distribution is influenced by its chemical properties, including solubility and affinity for cellular membranes. Studies have shown that this compound accumulates in specific tissues, such as the liver and spleen, where it exerts its biological effects .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This compound has been observed to localize in the cytoplasm and nucleus, where it interacts with cellular enzymes and proteins. This localization is essential for its antiviral activity, as it allows this compound to effectively inhibit HIV reverse transcriptase and modulate gene expression .
Preparation Methods
The preparation of Tsugafolin is mainly based on the extraction and synthesis of natural sources. Purified this compound can be extracted from plants such as the long white fir. The chemical synthesis of this compound involves several steps, including the isolation of the compound from plant sources and subsequent purification processes .
Synthetic Routes and Reaction Conditions:
Extraction from Natural Sources: this compound is extracted from the leaves of Tsuga diversifolia. The extraction process involves the use of solvents such as ethanol or methanol to isolate the compound from the plant material.
Chemical Synthesis: The chemical synthesis of this compound involves the use of various reagents and catalysts to achieve the desired chemical structure. The reaction conditions typically include controlled temperatures and pH levels to ensure the purity and yield of the compound.
Industrial Production Methods:
Large-Scale Extraction: Industrial production of this compound involves large-scale extraction processes using advanced extraction techniques such as supercritical fluid extraction or microwave-assisted extraction. These methods enhance the efficiency and yield of the extraction process.
Chemical Reactions Analysis
Tsugafolin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions are as follows:
Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions include oxidized derivatives of this compound.
Reduction: Reduction reactions of this compound can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions result in the formation of reduced derivatives of this compound.
Substitution: this compound can undergo substitution reactions with various nucleophiles or electrophiles. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents.
Scientific Research Applications
Tsugafolin has a wide range of scientific research applications in various fields, including chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound in the study of terpenoid biosynthesis and plant secondary metabolism. It serves as a reference compound for the development of analytical methods for the detection and quantification of terpenoids in plant extracts.
Biology: In biological research, this compound is used to study the regulation of plant growth and development. It is also used in experiments to investigate the effects of terpenoids on plant physiology and morphology.
Medicine: this compound has shown weak anti-HIV activity and is being studied for its potential therapeutic applications in the treatment of viral infections.
Industry: In the agricultural and horticultural industries, this compound is used as a plant growth regulator to control the growth and development of crops and ornamental plants.
Comparison with Similar Compounds
Tsugafolin can be compared with other similar compounds, such as flavonoids and flavonones, which also exhibit plant growth-regulating properties and potential therapeutic applications. Some of the similar compounds include:
Taxifolin: A flavonoid with antioxidant and anti-inflammatory properties. It is used in the treatment of various diseases and as a dietary supplement.
Naringenin: A flavonone with anti-inflammatory, antioxidant, and anti-cancer properties. It is found in citrus fruits and is used in the development of nutraceuticals and pharmaceuticals.
Hesperetin: A flavonone with antioxidant and anti-inflammatory properties.
This compound is unique in its specific regulation of plant growth and its potential anti-HIV activity, which distinguishes it from other similar compounds. Its ability to inhibit plant stem elongation and promote root growth makes it a valuable compound in agricultural and horticultural applications .
Properties
IUPAC Name |
(2S)-7-hydroxy-5-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-20-12-5-3-10(4-6-12)14-9-13(19)17-15(21-2)7-11(18)8-16(17)22-14/h3-8,14,18H,9H2,1-2H3/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGFEKHSEPSVNO-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What are the structural characteristics of Tsugafolin?
A1: this compound is a flavanone, a class of flavonoids. Its chemical structure consists of a diphenylpropane backbone (C6-C3-C6) with a specific arrangement of functional groups. While the provided research articles do not delve into detailed spectroscopic data for this compound, they do confirm its identity through comparison with existing literature. [, ]
Q2: Where has this compound been found in nature?
A2: The research papers highlight the presence of this compound in two different plant species:
- Goniothalamus gardneri: This plant, belonging to the Annonaceae family, was found to contain this compound in its aerial parts (leaves and stems). []
- Vitex leptobotrys: This plant species, also known for its medicinal properties, yielded this compound from its leaves and twigs. []
Q3: What biological activity has been associated with this compound?
A3: One of the research articles describes the evaluation of this compound for anti-HIV activity. While it showed weaker activity compared to other compounds isolated in the study, this compound demonstrated a moderate ability to inhibit HIV-1 replication with an IC50 value of 118 μM. Importantly, it did not exhibit cytotoxicity at the concentration tested (150 μM). [] This finding suggests this compound could be of interest for further research into its potential antiviral properties.
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